Disophenol sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

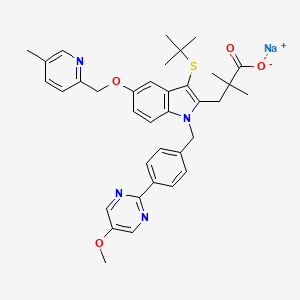

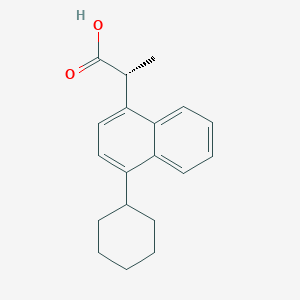

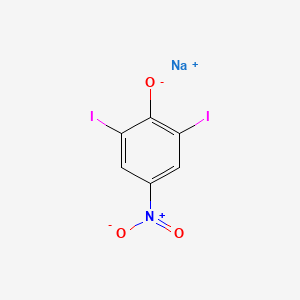

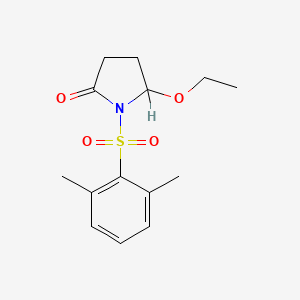

Se utiliza principalmente en medicina veterinaria para el tratamiento de infestaciones por uncinarias en perros y gatos . El compuesto se caracteriza por sus dos átomos de yodo y un grupo nitro unidos a un anillo de fenol, lo que contribuye a sus propiedades químicas únicas.

Métodos De Preparación

El disofenol sódico se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la nitración de 2,6-diiodofenol, seguida de la neutralización con hidróxido de sodio para formar la sal sódica. Las condiciones de reacción generalmente implican el uso de ácido nítrico concentrado y ácido sulfúrico como agentes de nitración, con la reacción llevándose a cabo a bajas temperaturas para controlar la naturaleza exotérmica del proceso de nitración .

En la producción industrial, la síntesis de disofenol sódico puede implicar métodos más escalables, como los procesos de flujo continuo, para garantizar una calidad y un rendimiento constantes. Estos métodos a menudo incorporan técnicas avanzadas como el control automatizado de los parámetros de reacción y la monitorización en línea de la formación del producto.

Análisis De Reacciones Químicas

El disofenol sódico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo fenol en el disofenol sódico se puede oxidar para formar quinonas. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el cloruro de estaño(II) o el hierro en presencia de ácido clorhídrico.

Sustitución: Los átomos de yodo en el disofenol sódico se pueden sustituir por otros grupos mediante reacciones de sustitución aromática nucleófila.

Aplicaciones Científicas De Investigación

El disofenol sódico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en el estudio de reacciones de sustitución aromática electrófila.

Biología: El disofenol sódico se emplea en ensayos bioquímicos para investigar actividades enzimáticas e interacciones proteicas.

Medicina: En medicina veterinaria, se utiliza para tratar infestaciones por uncinarias en mascotas.

Industria: El compuesto se utiliza en la producción de diversos productos farmacéuticos y agroquímicos debido a sus grupos fenol y nitro reactivos.

Mecanismo De Acción

El mecanismo de acción del disofenol sódico implica su interacción con los objetivos biológicos, principalmente en el tratamiento de infestaciones por uncinarias. El compuesto interrumpe el metabolismo energético de los parásitos al desacoplar la fosforilación oxidativa, lo que lleva a su muerte. Los objetivos moleculares incluyen las enzimas involucradas en la cadena de transporte de electrones, que están inhibidas por la presencia de disofenol sódico, lo que impide la síntesis de ATP y provoca la depleción de energía en los parásitos .

Comparación Con Compuestos Similares

El disofenol sódico se puede comparar con otros compuestos fenólicos que tienen estructuras y funciones similares. Algunos de estos compuestos incluyen:

Fenol: Un compuesto más simple con un grupo hidroxilo unido a un anillo de benceno. A diferencia del disofenol sódico, el fenol carece de los grupos yodo y nitro, lo que lo hace menos reactivo en ciertas reacciones químicas.

2,4-Dinitrofenol: Similar al disofenol sódico, este compuesto tiene grupos nitro unidos al anillo de fenol, pero carece de los átomos de yodo. También es conocido por su capacidad para desacoplar la fosforilación oxidativa, pero es más tóxico y menos específico en su acción.

Yodofenol: Este compuesto contiene átomos de yodo unidos al anillo de fenol, pero carece del grupo nitro.

El disofenol sódico se destaca por su combinación única de grupos yodo y nitro, que confieren reactividad y actividad biológica específicas, lo que lo convierte en un compuesto valioso tanto en la investigación como en aplicaciones prácticas.

Propiedades

Número CAS |

89465-91-8 |

|---|---|

Fórmula molecular |

C6H2I2NNaO3 |

Peso molecular |

412.88 g/mol |

Nombre IUPAC |

sodium;2,6-diiodo-4-nitrophenolate |

InChI |

InChI=1S/C6H3I2NO3.Na/c7-4-1-3(9(11)12)2-5(8)6(4)10;/h1-2,10H;/q;+1/p-1 |

Clave InChI |

SRSIPZANKZYBTO-UHFFFAOYSA-M |

SMILES canónico |

C1=C(C=C(C(=C1I)[O-])I)[N+](=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)